

Spectrophotometric Determination of Trelagliptin Succinate: An Application Note and Protocol

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Compound of Interest

Compound Name: *Trelagliptin Succinate*

Cat. No.: *B560024*

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Abstract

This document provides a detailed application note and protocol for the simple, rapid, and cost-effective quantitative determination of **Trelagliptin Succinate** in bulk and pharmaceutical dosage forms using UV-Vis spectrophotometry. The described method is validated in accordance with International Council for Harmonisation (ICH) guidelines and includes a protocol for forced degradation studies to establish the stability-indicating nature of the method.

Introduction

Trelagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus.[1][2] It offers the convenience of once-weekly oral administration, improving patient adherence to treatment.[1] Accurate and reliable analytical methods are crucial for the quality control of **Trelagliptin Succinate** in pharmaceutical formulations. UV-Vis spectrophotometry provides a straightforward and accessible technique for its quantification.

This application note details a validated UV-Vis spectrophotometric method for the determination of **Trelagliptin Succinate**. The method is based on the measurement of absorbance in the ultraviolet region. Furthermore, forced degradation studies were conducted to demonstrate the method's specificity and stability-indicating capability.

Principle of the Method

The quantitative determination of **Trelagliptin Succinate** is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. The method involves measuring the absorbance of **Trelagliptin Succinate** in a suitable solvent at its wavelength of maximum absorbance (λ_{max}).

Instrumentation and Reagents

- Instrumentation:
 - UV-Visible Spectrophotometer (double beam)
 - Analytical Balance
 - Volumetric flasks (Class A)
 - Pipettes (Class A)
 - Ultrasonicator
- Reagents and Chemicals:
 - **Trelagliptin Succinate** reference standard ($\geq 99\%$ purity)
 - Acetonitrile (HPLC grade)[3][4]
 - Methanol (HPLC grade)[1]
 - Distilled water or Milli-Q water
 - Hydrochloric acid (0.1N)[3]
 - Sodium hydroxide (0.1N)[3]
 - Hydrogen peroxide (3% v/v)[3]

Experimental Protocols

Selection of Solvent

The solubility of **Trelagliptin Succinate** was tested in various solvents, including methanol, acetonitrile, and distilled water. Acetonitrile was selected as the optimal solvent due to its ability to readily dissolve the drug and provide a clear, stable solution with minimal interference in the UV scanning range.[3]

Determination of Maximum Absorbance (λ_{max})

A standard solution of **Trelagliptin Succinate** (e.g., 30 $\mu\text{g/mL}$) was prepared in acetonitrile and scanned over the UV range of 200-400 nm against a solvent blank. The wavelength of maximum absorbance (λ_{max}) was determined to be approximately 276 nm.[3][4]

Protocol 1: Preparation of Standard and Sample Solutions

1. Preparation of Standard Stock Solution (100 $\mu\text{g/mL}$):

- Accurately weigh 10 mg of **Trelagliptin Succinate** reference standard.
- Transfer it to a 100 mL volumetric flask.
- Add approximately 70 mL of acetonitrile and sonicate for 10-15 minutes to dissolve the drug completely.
- Make up the volume to 100 mL with acetonitrile and mix well.

2. Preparation of Working Standard Solutions for Calibration Curve:

- From the standard stock solution, pipette appropriate aliquots into a series of 10 mL volumetric flasks. For a concentration range of 10-60 $\mu\text{g/mL}$, pipette 1.0, 2.0, 3.0, 4.0, 5.0, and 6.0 mL.[3]
- Dilute each to the mark with acetonitrile and mix thoroughly.

3. Preparation of Sample Solution (from tablet dosage form):

- Weigh and crush 20 tablets to obtain a fine powder.
- Accurately weigh a quantity of the powder equivalent to 10 mg of **Trelagliptin Succinate**.
- Transfer the powder to a 100 mL volumetric flask.
- Add about 70 mL of acetonitrile and sonicate for 20-30 minutes to ensure complete extraction of the drug.

- Make up the volume to 100 mL with acetonitrile, mix well, and filter the solution through a 0.45 μm membrane filter.
- From the filtered solution, prepare a suitable dilution in acetonitrile to obtain a final concentration within the calibration range (e.g., 30 $\mu\text{g/mL}$).

Construction of Calibration Curve

The absorbance of each working standard solution was measured at 276 nm against acetonitrile as a blank. A calibration curve was constructed by plotting absorbance versus concentration. The linearity of the method was evaluated by determining the correlation coefficient (r^2) of the calibration curve.

Protocol 2: Method Validation

The developed spectrophotometric method was validated as per ICH Q2(R1) guidelines for the following parameters:

1. Linearity:

- Prepare a series of at least five concentrations of **Trelagliptin Succinate** (e.g., 10-60 $\mu\text{g/mL}$).^[3]
- Measure the absorbance of each solution at 276 nm.
- Plot a graph of absorbance versus concentration and determine the correlation coefficient.

2. Accuracy (% Recovery):

- Perform recovery studies by the standard addition method.
- To a pre-analyzed sample solution, add known amounts of the standard drug at three different levels (e.g., 80%, 100%, and 120% of the sample concentration).
- Measure the absorbance of the resulting solutions and calculate the percentage recovery.

3. Precision:

- Intraday Precision (Repeatability): Analyze a specific concentration of **Trelagliptin Succinate** (e.g., 30 $\mu\text{g/mL}$) six times on the same day.
- Interday Precision (Intermediate Precision): Analyze the same concentration on three different days.
- Calculate the % Relative Standard Deviation (%RSD) for the absorbance values.

4. Limit of Detection (LOD) and Limit of Quantification (LOQ):

- LOD and LOQ can be calculated based on the standard deviation of the response and the slope of the calibration curve using the following formulae:
- $LOD = 3.3 \times (\sigma / S)$
- $LOQ = 10 \times (\sigma / S)$
- Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Protocol 3: Forced Degradation Studies

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. A working stock solution of Trelagliptin (e.g., 30 µg/mL) was subjected to the following stress conditions:[3]

1. Acid Hydrolysis:

- To 3 mL of the working stock solution, add 1 mL of 0.1N HCl.[3]
- Keep the solution for a specified period (e.g., 2 hours at 90°C).[5]
- Neutralize the solution with 0.1N NaOH and dilute with acetonitrile to the initial concentration.
- Scan the solution in the 200-400 nm range.

2. Base Hydrolysis:

- To 3 mL of the working stock solution, add 1 mL of 0.1N NaOH.[3]
- Keep the solution for a specified period.
- Neutralize the solution with 0.1N HCl and dilute with acetonitrile.
- Scan the solution.

3. Oxidative Degradation:

- To the Trelagliptin working stock solution, add 1 mL of 3% v/v H₂O₂. [3]
- Keep the solution at room temperature for a specified time.
- Dilute with acetonitrile and scan.

4. Thermal Degradation:

- Expose the solid drug powder to dry heat in an oven at a specified temperature (e.g., 80°C) for a defined period.[3]

- Alternatively, heat the stock solution in a sealed vial.
- Allow to cool, dilute appropriately with acetonitrile, and scan.

5. Photolytic Degradation:

- Expose the drug solution to UV light (e.g., 4500 lx) for a specified duration (e.g., 2 days).[\[6\]](#)
- Scan the solution.

The resulting spectra from the degradation studies should be compared with the spectrum of an undegraded standard solution to observe any changes in absorbance or λ_{max} .

Data Presentation

The quantitative data obtained from the method development and validation are summarized in the following tables.

Table 1: Optical Characteristics and Method Parameters

Parameter	Value
Analyte	Trelagliptin Succinate
Solvent	Acetonitrile
λ_{max} (nm)	276
Beer's Law Range ($\mu\text{g/mL}$)	10 - 60 [3] [4]
Regression Equation ($y = mx + c$)	$y = 0.012x + 0.003$

| Correlation Coefficient (r^2) | 0.9993[\[3\]](#)[\[4\]](#) |

Table 2: Method Validation Parameters

Parameter	Result	Acceptance Criteria (as per ICH)
Accuracy (% Recovery)	99.97% [3] [4]	98.0% - 102.0%
Precision (%RSD)		
- Intraday	< 2%	%RSD ≤ 2%
- Interday	< 2%	%RSD ≤ 2%
Limit of Detection (LOD)	0.0563 µg/mL [3] [4]	-

| Limit of Quantification (LOQ) | 0.1689 µg/mL[\[3\]](#)[\[4\]](#) | - |

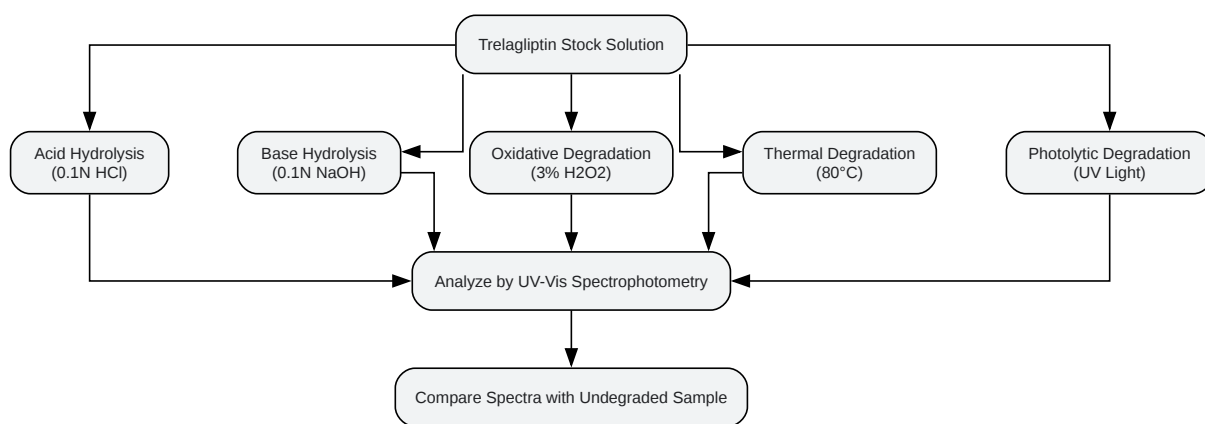
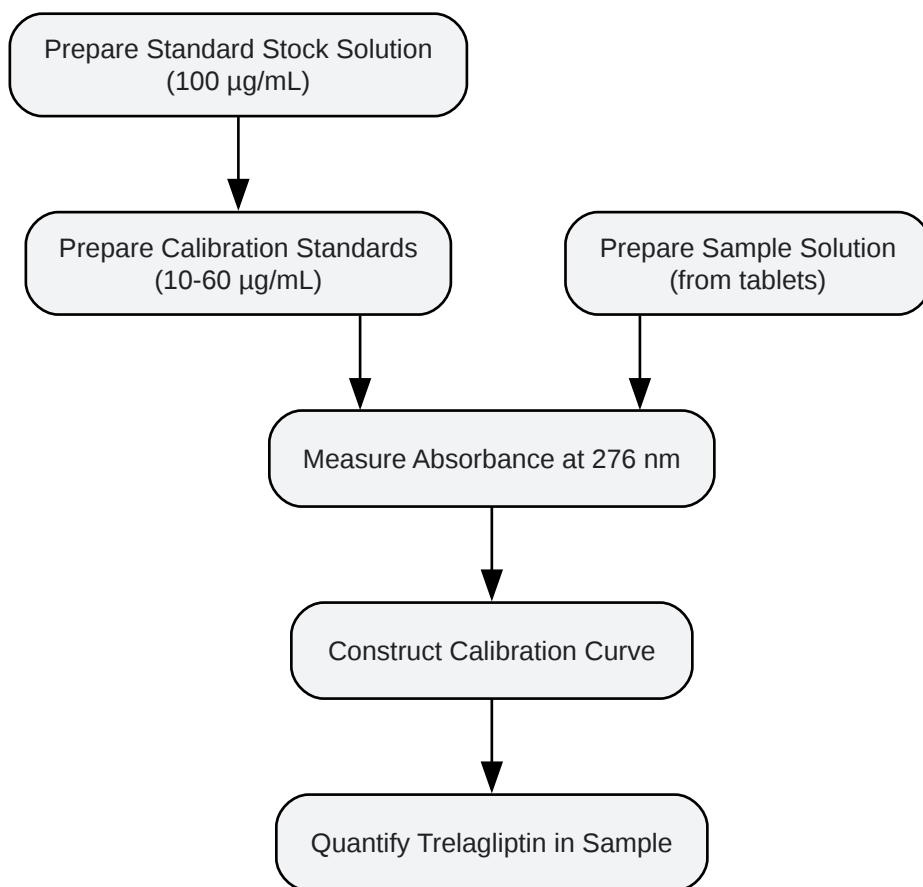
Table 3: Results of Forced Degradation Studies

Stress Condition	% Degradation	Observations
Acid (0.1N HCl)	Significant	Change in λ_{max} and absorbance
Base (0.1N NaOH)	Significant	Change in λ_{max} and absorbance
Oxidation (3% H ₂ O ₂)	Significant	Change in absorbance
Thermal (Dry Heat, 80°C)	Significant	Change in absorbance

| Photolytic (UV Light) | Stable | Minimal change in absorbance |

Visualization of Workflows

The following diagrams illustrate the key experimental workflows.



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